N-(2-cyclopropylphenyl)thiophene-2-carboxamide
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Overview
Description
N-(2-cyclopropylphenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C14H13NOS. It is a derivative of thiophene-2-carboxamide, characterized by the presence of a cyclopropylphenyl group attached to the nitrogen atom of the carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylphenyl)thiophene-2-carboxamide typically involves the condensation of 2-cyclopropylphenylamine with thiophene-2-carboxylic acid or its derivatives. One common method is the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropylphenylamine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-cyclopropylphenyl)thiophene-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylphenyl)thiophene-2-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, similar to other thiophene derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These include compounds with various substituents on the thiophene ring, such as N-(2-fluorophenyl)thiophene-2-carboxamide.
Cyclopropylphenyl derivatives: Compounds with a cyclopropylphenyl group attached to different functional groups.
Uniqueness
N-(2-cyclopropylphenyl)thiophene-2-carboxamide is unique due to the combination of the cyclopropylphenyl group and the thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-(2-cyclopropylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(13-6-3-9-17-13)15-12-5-2-1-4-11(12)10-7-8-10/h1-6,9-10H,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLLNGQADNYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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